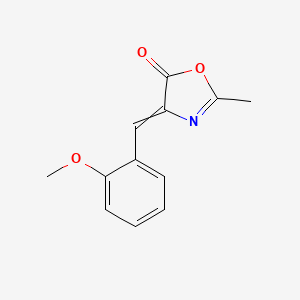
4-(2-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a benzylidene group substituted with a methoxy group at the ortho position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one typically involves the condensation of 2-methoxybenzaldehyde with 2-methyl-4H-oxazol-5-one under basic or acidic conditions. One common method involves the use of piperidine as a catalyst in a solvent such as toluene, where the reaction mixture is heated under reflux . The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the desired oxazole derivative.
Industrial Production Methods
Industrial production of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . These methods offer advantages such as reduced reaction times, improved energy efficiency, and scalability, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazole ring to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxazole derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced oxazole derivatives such as dihydrooxazoles.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of corrosion inhibitors for metals, particularly in acidic environments.
Wirkmechanismus
The mechanism of action of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one can be compared with other similar compounds, such as:
4-Benzylidene-2-methyl-4H-oxazol-5-one: Lacks the methoxy group, resulting in different reactivity and biological activity.
4-(2’-Methoxybenzylidene)-2-methyl-4H-thiazol-5-one: Contains a sulfur atom instead of oxygen in the ring, which can alter its chemical properties and applications.
N’-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide: A hydrazone derivative with different functional groups, leading to distinct biological activities.
These comparisons highlight the unique structural features and reactivity of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-10(12(14)16-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3 |
InChI-Schlüssel |
HSKVPAFMAZDKCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=CC=CC=C2OC)C(=O)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















